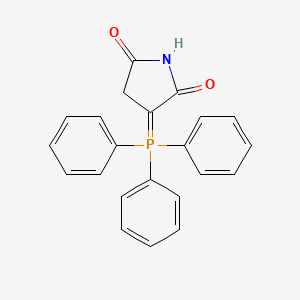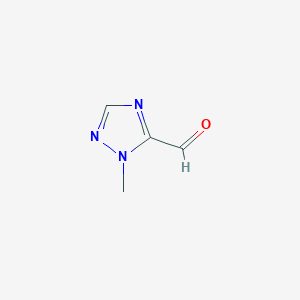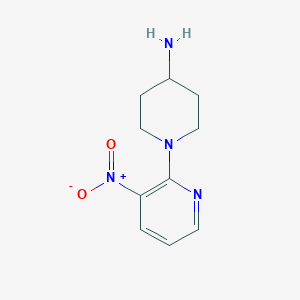
1-(3-Nitropyridin-2-YL)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Nitropyridin-2-YL)piperidin-4-amine” is a chemical compound with a molecular weight of 221.22 . It is a solid substance with a melting point between 170 - 173 degrees Celsius .
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “1-(3-Nitropyridin-2-YL)piperidin-4-amine” can be represented by the linear formula C10H11N3O3 . The InChI code for this compound is 1S/C10H11N3O3/c14-8-3-6-12 (7-4-8)10-9 (13 (15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2 .Chemical Reactions Analysis
Piperidones have been synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties .Physical And Chemical Properties Analysis
“1-(3-Nitropyridin-2-YL)piperidin-4-amine” is a solid substance with a melting point between 170 - 173 degrees Celsius .Applications De Recherche Scientifique
NMR Spectroscopy Studies
Nudelman and Cerdeira conducted 1H and 13C NMR spectroscopy studies on substituted nitropyridines and nitrobenzenes, including molecules structurally similar to 1-(3-Nitropyridin-2-yl)piperidin-4-amine. Their research highlighted the steric effects and hydrogen bonding phenomena between nitro groups and adjacent functional groups, providing insights into the conformation and electronic structure of these compounds. This foundational knowledge is crucial for understanding the chemical behavior and potential applications of 1-(3-Nitropyridin-2-yl)piperidin-4-amine in various fields, including medicinal chemistry and materials science (Nudelman & Cerdeira, 1986).
Drug Solubility Enhancement
Machado et al. explored the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, by forming amine salts. Although this study does not directly involve 1-(3-Nitropyridin-2-yl)piperidin-4-amine, it demonstrates a broader application of similar nitropyridine compounds in addressing solubility challenges in pharmaceutical development. Enhancing the solubility of drug candidates is a critical step in medicinal chemistry, suggesting potential applications for 1-(3-Nitropyridin-2-yl)piperidin-4-amine in formulating more effective and bioavailable therapeutic agents (Machado et al., 2013).
Synthesis and Pharmacological Studies
Maiboroda, Babaev, and Goncharenko's work on the synthesis and study of spectral and pharmacological properties of 1-amino-4-(5-aryloxazol-2-yl)-1,3-butadienes demonstrates the synthetic versatility and potential biological activity of compounds structurally related to 1-(3-Nitropyridin-2-yl)piperidin-4-amine. Their research highlights the possibility of generating novel compounds with significant pharmacological properties, suggesting avenues for the development of new therapeutic agents based on the chemical framework of 1-(3-Nitropyridin-2-yl)piperidin-4-amine (Maiboroda et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10/h1-2,5,8H,3-4,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXRHMWVBPLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-2-YL)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


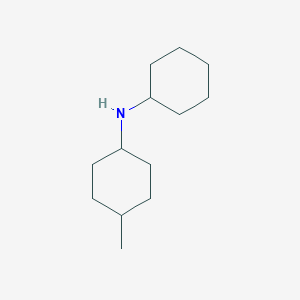

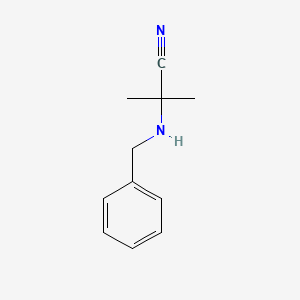

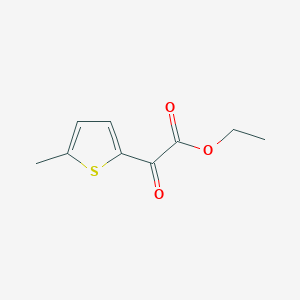
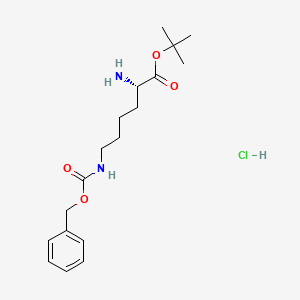


![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
